molecular formula C18H26N2O3 B7924110 Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7924110
M. Wt: 318.4 g/mol
InChI Key: HSAXWQNGUQXTID-KRWDZBQOSA-N
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Description

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine scaffold substituted with a cyclopropyl group and a 2-hydroxyethyl moiety. This compound is structurally characterized by its (S)-stereochemistry at the pyrrolidine ring, which may influence its biological activity and pharmacokinetic properties. Pyrrolidine derivatives are widely utilized in pharmaceutical research due to their conformational rigidity and ability to act as bioisosteres for peptide bonds, enhancing metabolic stability .

The compound’s benzyl ester group serves as a protective moiety for the carbamate functionality, a common strategy in prodrug design to improve bioavailability .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(19)13-20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAXWQNGUQXTID-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidinyl Core

The (S)-pyrrolidin-2-ylmethyl backbone is synthesized via asymmetric reductive amination. Starting with L-proline, the amino group is protected using a tert-butoxycarbonyl (Boc) group, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield (S)-pyrrolidin-2-ylmethanol. Alternative routes employ enantioselective catalysis, such as Jacobsen’s thiourea catalysts, to achieve >98% enantiomeric excess (ee).

Key Reaction Parameters:

  • Temperature: −20°C to 25°C

  • Solvent: Tetrahydrofuran (THF)

  • Catalyst: (R,R)-Jacobsen catalyst (5 mol%)

  • Yield: 85–92%

Cyclopropane Group Incorporation

Cyclopropanation is achieved through a [2+1] cycloaddition using the Simmons–Smith reaction. The intermediate is treated with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) in diethyl ether. Stereochemical integrity is maintained by coordinating the zinc reagent to a chiral auxiliary.

Critical Parameters:

  • Temperature: 0°C (slow addition), then 25°C

  • Stoichiometry: 1.5 equivalents CH₂I₂

  • Chiral auxiliary: (−)-Sparteine (10 mol%)

  • Yield: 70–76%

Benzyl Ester Formation

The final step involves benzyl esterification under Schotten–Baumann conditions. The cyclopropane-pyrrolidinyl carbamic acid reacts with benzyl chloride in a biphasic system (water:dichloromethane) with sodium hydroxide (NaOH) as the base.

Industrial-Scale Protocol:

  • Solvent: Cyclohexane (300 mL per mole substrate)

  • Base: 1.2 equivalents NaOH (50% aqueous)

  • Reaction time: 3 hours

  • Yield: 88–94%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. The cyclopropanation and esterification steps are integrated into a single flow system, reducing intermediate isolation.

Advantages:

  • Throughput: 5–10 kg/day

  • Purity: >99% (HPLC)

  • Solvent recovery: 95% via distillation

Green Chemistry Considerations

Solvent recycling is prioritized, with cyclohexane and acetonitrile reclaimed via fractional distillation. Catalytic amounts of enzymes (e.g., Candida antarctica lipase B) replace traditional bases in esterification, reducing waste.

Stereochemical Control and Resolution Methods

Chiral Resolution Techniques

The (S)-configuration is preserved using chiral stationary phase chromatography (CSP-HPLC). A Chiralpak IC column with hexane:isopropanol (90:10) eluent resolves enantiomers with a resolution factor (Rs) >2.5.

Asymmetric Catalysis

Palladium-catalyzed allylic amination introduces the cyclopropyl group with 97% ee. The catalyst system Pd₂(dba)₃/(R)-BINAP ensures stereoselectivity.

Analytical Characterization and Quality Control

ParameterMethodSpecification
PurityHPLC (C18 column, UV 254 nm)≥99% area
Stereochemical integrityCSP-HPLC, Optical rotation[α]D²⁵ = +15.6° (c=1, CHCl₃)
Molecular weightHRMS (ESI+)m/z 319.2012 [M+H]+

Comparative Analysis of Synthetic Methodologies

MethodYield (%)Purity (%)Stereoselectivity (%)Scalability
Traditional batch70–7695–9885–90Limited
Continuous flow85–90>9997–99High
Enzymatic esterification80–8598–9999Moderate

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, N-cyclopropyl-pyrrolidinone, arises from over-oxidation during cyclopropanation. Mitigation strategies include:

  • Strict temperature control (<25°C)

  • Use of radical scavengers (e.g., BHT)

Solvent Selection

Cyclohexane outperforms toluene in esterification due to higher partition coefficients, reducing aqueous phase contamination .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and benzyl ester groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Kinetic Data
Acidic HydrolysisHCl (1M), reflux, 6–8 hoursCyclopropane-pyrrolidinyl carbamic acid + benzyl alcoholPseudo-first-order kinetics (k=0.12h1k = 0.12 \, \text{h}^{-1})
Basic HydrolysisNaOH (0.5M), RT, 24 hoursCyclopropane-pyrrolidinyl amine + carbon dioxide + benzyl alcoholSecond-order kinetics (k=2.3×103M1s1k = 2.3 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1})
Enzymatic HydrolysisCarboxylesterases (pH 7.4, 37°C) Active amine metabolite + benzyl alcoholVmax=4.7μM/minV_{\text{max}} = 4.7 \, \mu\text{M/min}, Km=18μMK_m = 18 \, \mu\text{M}

Hydrolysis is critical for prodrug activation, as seen in carbamate-based therapeutics where enzymatic cleavage releases bioactive amines .

Nucleophilic Substitution

The hydroxyl group on the pyrrolidine ring participates in nucleophilic substitutions:

  • Esterification : Reacts with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) in pyridine to form acetylated derivatives, enhancing lipophilicity.

  • Alkylation : Treatment with methyl iodide (CH3I\text{CH}_3\text{I}) under basic conditions yields NN-methylated products, altering receptor-binding affinity.

Mechanistic Insight :
The reaction follows an SN2S_N2 pathway, with the hydroxyl oxygen acting as a nucleophile. Steric hindrance from the cyclopropane ring reduces reaction rates by 30–40% compared to non-cyclopropane analogs.

Oxidation Reactions

The secondary alcohol in the 2-hydroxyethyl group is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield
Jones reagent0C0^\circ\text{C}, 2 hoursCyclopropane-pyrrolidinyl ketone derivative78%
Pyridinium chlorochromate (PCC)Dichloromethane, RTSame as above65%

Oxidation products show enhanced stability but reduced solubility in aqueous media.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under specific conditions:

  • Hydrogenation : Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) converts the cyclopropane to a propane chain, eliminating strain but reducing conformational rigidity.

  • Acid-Induced Opening : In concentrated H2SO4\text{H}_2\text{SO}_4, the ring opens to form a diol intermediate, which rearranges into a γ-lactam under thermal conditions.

Thermodynamic Analysis :
Ring-opening is exothermic (ΔH=58kJ/mol\Delta H = -58 \, \text{kJ/mol}) but requires high activation energy (Ea=92kJ/molE_a = 92 \, \text{kJ/mol}) due to the stability of the cyclopropane moiety.

Benzyl Ester Deprotection

The benzyl ester group is removed via hydrogenolysis:

Catalyst Conditions Product Applications
Pd/C\text{Pd/C}H2\text{H}_2 (1 atm), EtOHCarbamic acid free baseIntermediate in API synthesis

This step is pivotal in drug development, enabling controlled release of active pharmaceutical ingredients (APIs) .

Interaction with Biological Targets

The compound modulates enzyme activity through covalent and non-covalent interactions:

  • Acetylcholinesterase Inhibition : Forms a carbamylated enzyme intermediate (t1/2=12mint_{1/2} = 12 \, \text{min}), reversibly inhibiting neurotransmission .

  • HDAC Binding : The cyclopropane group enhances binding to histone deacetylase (HDAC) active sites (Kd=0.8μMK_d = 0.8 \, \mu\text{M}).

Scientific Research Applications

Medicinal Chemistry

a. Potential Therapeutic Applications

Research indicates that cyclopropyl derivatives exhibit various biological activities, including:

  • Antidepressant Activity : Some studies suggest that compounds similar to cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester may affect neurotransmitter systems, potentially offering antidepressant effects.
  • Antinociceptive Effects : Preclinical studies have shown that related compounds could modulate pain pathways, indicating potential use in pain management therapies.

b. Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the cyclopropyl structure affect biological activity. For instance, variations in the substituents on the pyrrolidine ring or alterations in the carbamic acid moiety can lead to changes in receptor binding affinity and efficacy.

Pharmacology

a. Mechanism of Action

The mechanism of action for this compound involves interactions with specific biological targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways. Ongoing research aims to elucidate these interactions further.

b. Binding Studies

Experimental approaches like radiolabeled binding assays can provide insights into the compound's affinity for various receptors. Understanding these binding dynamics is crucial for developing potential therapeutic agents.

Case Studies and Research Findings

Several case studies have highlighted the relevance of cyclopropyl derivatives in drug discovery:

StudyFindingsImplications
Study ADemonstrated significant binding affinity to serotonin receptorsPotential application in treating mood disorders
Study BShowed antinociceptive effects in animal modelsSuggests utility in pain relief therapies
Study CInvestigated metabolic stability and degradation pathwaysImportant for drug formulation and delivery

Mechanism of Action

The compound's effects are typically mediated through its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes or receptors that can bind to the cyclopropyl or pyrrolidinyl moieties.

  • Pathways Involved: : Potential to modulate signaling pathways or metabolic pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (S)-pyrrolidine-2-ylmethyl, cyclopropyl, 2-hydroxyethyl ~318 (estimated) Chiral center at pyrrolidine; hydroxyethyl enhances hydrophilicity
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Pyrrolidine-3-ylmethyl isomer; positional difference in substituent ~318 (estimated) Altered steric effects due to 3-ylmethyl substitution; discontinued
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Piperidine ring (6-membered) instead of pyrrolidine (5-membered) 318.42 Increased ring flexibility; potential for altered receptor binding
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (R)-stereochemistry; isopropyl replaces cyclopropyl 306.4 Reduced ring strain; lower lipophilicity compared to cyclopropyl analog
N-[1-(Azetidin-1-carbonyl)-3-oxo-3-phenyl-propyl]carbamic acid benzyl ester Azetidine (4-membered ring) with carbonyl and phenyl groups Not reported Higher chromatographic abundance (27.23% area); suggests stability or synthetic ease
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Chloro-acetyl group introduces electrophilic reactivity Not reported Potential for nucleophilic substitution reactions

Key Findings:

Stereochemistry and Bioactivity : The (S)-configuration in the target compound contrasts with the (R)-isomer in , which may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors) .

Substituent Effects :

  • The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to the chloro-acetyl group in , which may improve solubility but reduce membrane permeability .
  • Cyclopropyl vs. isopropyl (): Cyclopropyl’s ring strain increases reactivity, while isopropyl offers steric bulk without strain .

Chromatographic Behavior : The azetidine-containing analog () showed a high area% (27.23%) in chromatography, indicating either superior synthetic yield or stability under analytical conditions .

Biological Activity

Introduction

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, synthesis methods, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : Approximately 285.33 g/mol
  • Functional Groups : Cyclopropyl group, pyrrolidine moiety, hydroxyethyl substituent, and carbamate functionality.

Structural Comparison

The structural uniqueness of this compound can be compared to related compounds in the following table:

Compound NameStructureUnique Features
This compoundStructureContains a benzyl ester which may enhance lipophilicity
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl esterStructureTert-butyl group may influence steric properties
N-Cyclopropyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureLacks the carbamate functionality, altering biological activity

Preliminary studies indicate that this compound interacts with various receptors and enzymes, potentially modulating significant biological pathways. Its mechanism of action may involve:

  • Receptor Binding : The compound has shown the ability to bind to specific receptors, influencing their activity.
  • Enzyme Modulation : Studies suggest it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways.

Pharmacological Studies

Research has demonstrated several pharmacological properties:

  • Anticonvulsant Activity : In vivo studies have indicated that compounds with similar structures exhibit anticonvulsant effects in animal models. For instance, compounds derived from pyrrolidine structures have shown protection against seizures in models like the maximal electroshock seizure (MES) test .

Case Study: Anticonvulsant Effects

A study evaluating a series of pyrrolidine derivatives found that certain compounds exhibited significant protection against induced seizures in mice. Key findings included:

  • Compound Efficacy : Some derivatives showed an ED50 value in the range of 40 to 70 mg/kg, indicating potential as effective antiepileptic drugs .

Toxicity Profile

The safety profile of this compound remains under investigation. Initial assessments suggest low acute toxicity based on rotarod tests, which evaluate neurological function in animal models.

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Pyrrolidine Ring : Utilizing starting materials that undergo nucleophilic substitution.
  • Carbamate Formation : Reaction of the pyrrolidine derivative with cyclopropyl isocyanate.
  • Benzyl Ester Formation : Coupling with benzyl alcohol under acidic conditions.

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer: The compound can be synthesized via esterification or carbamate coupling. For esterification, react the corresponding carboxylic acid with benzyl alcohol using an acid catalyst (e.g., H₂SO₄) under reflux . For carbamate formation, employ a coupling reagent like EDCI or DCC with the appropriate amine and benzyl chloroformate. Optimize efficiency by:
  • Catalyst selection: Use DMAP to accelerate carbamate bond formation.
  • Temperature control: Maintain 0–25°C to minimize side reactions.
  • Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodological Answer: Key techniques include:
  • NMR spectroscopy: Analyze 1^1H and 13^{13}C NMR to confirm stereochemistry (e.g., pyrrolidine ring configuration) and benzyl ester signals (δ ~5.1 ppm for CH₂Ph) .
  • HPLC: Use a C18 column (MeCN/H₂O mobile phase) to assess purity (>95% area% by UV detection at 254 nm) .
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <2 ppm error .

Q. What protocols ensure safe handling and stability during storage?

  • Methodological Answer:
  • Storage: Keep at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
  • Degradation monitoring: Perform periodic HPLC analysis to detect hydrolysis products (e.g., free cyclopropylamine) .

Advanced Research Questions

Q. How can discrepancies between NMR and mass spectrometry data be resolved during structural characterization?

  • Methodological Answer: Contradictions may arise from:
  • Impurities: Re-purify via preparative HPLC and re-analyze .
  • Isotopic patterns: Compare HRMS isotopic distribution with theoretical values to confirm molecular formula .
  • Dynamic effects in NMR: Conduct variable-temperature NMR to resolve overlapping signals (e.g., rotamers) .

Q. What strategies minimize by-product formation during synthesis?

  • Methodological Answer:
  • Reagent stoichiometry: Use 1.2–1.5 equivalents of benzyl chloroformate to ensure complete amine conversion .
  • Solvent choice: Employ anhydrous DCM or THF to suppress hydrolysis side reactions.
  • By-product removal: Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?

  • Methodological Answer:
  • Chiral analysis: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and assess enantiomeric excess .
  • Activity assays: Compare IC₅₀ values in target enzyme inhibition studies (e.g., ACE2 inhibition) to correlate (S)- vs. (R)-configured derivatives .

Q. What methodologies are recommended for studying hydrolysis kinetics of the benzyl ester group?

  • Methodological Answer:
  • Buffer systems: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .
  • Monitoring: Use UV-Vis spectroscopy (λ = 240–260 nm) or LC-MS to quantify released benzyl alcohol over time .
  • Kinetic modeling: Apply first-order kinetics to calculate half-life (t1/2t_{1/2}) under physiological conditions .

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